molecular formula C20H27ClN2S B4085887 N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea

N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea

Cat. No. B4085887
M. Wt: 363.0 g/mol
InChI Key: YKHYQRJFDYERMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea, also known as AET or PK11195, is a selective ligand for the peripheral benzodiazepine receptor (PBR). This receptor is located in the outer mitochondrial membrane and is involved in several physiological processes, including steroidogenesis, apoptosis, and immune response. AET has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and immunology.

Mechanism of Action

N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea binds to the PBR, which is located in the outer mitochondrial membrane. The exact mechanism of action of N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea is not fully understood, but it is believed to modulate the activity of various signaling pathways, including the MAPK/ERK and NF-κB pathways. N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has also been shown to inhibit the activity of the mitochondrial permeability transition pore, which is involved in cell death and apoptosis.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In general, N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and NF-κB pathways. N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has also been shown to inhibit the activity of the mitochondrial permeability transition pore, which is involved in cell death and apoptosis.

Advantages and Limitations for Lab Experiments

N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has several advantages for lab experiments, including its selectivity for the PBR, its ability to cross the blood-brain barrier, and its low toxicity. However, N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea also has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research on N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea, including the development of more selective ligands for the PBR, the investigation of the role of N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea in neuroinflammation and neurodegeneration, the exploration of the potential of N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea as a therapeutic agent for cancer and autoimmune diseases, and the elucidation of the exact mechanism of action of N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea.

Scientific Research Applications

N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has been shown to modulate the activity of microglia, which are immune cells in the brain that play a crucial role in neuroinflammation and neurodegeneration. N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has also been shown to reduce the severity of brain damage in animal models of stroke and traumatic brain injury.
In oncology, N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may improve their efficacy.
In immunology, N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has been shown to modulate the activity of immune cells, such as T cells and macrophages, which play a crucial role in the immune response. N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has also been shown to reduce the severity of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

1-[1-(1-adamantyl)ethyl]-3-[(4-chlorophenyl)methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2S/c1-13(20-9-15-6-16(10-20)8-17(7-15)11-20)23-19(24)22-12-14-2-4-18(21)5-3-14/h2-5,13,15-17H,6-12H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHYQRJFDYERMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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